

## Flt3-IN-3 intellectual property and patent status

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Flt3-IN-3 |           |
| Cat. No.:            | B2587500  | Get Quote |

## Flt3-IN-3: A Comparative Guide for Researchers

**Flt3-IN-3** has emerged as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in the development of therapies for acute myeloid leukemia (AML). This guide provides a comprehensive comparison of **Flt3-IN-3** with other notable FLT3 inhibitors, presenting key experimental data, detailed protocols, and an overview of its intellectual property status.

#### **Intellectual Property and Patent Status**

**Flt3-IN-3**, chemically identified as N2-(trans-4-aminocyclohexyl)-9-cyclopentyl-N6-[4-(4-morpholinylmethyl)phenyl]-9H-purine-2,6-diamine, is a novel compound with a distinct chemical structure.[1][2] The intellectual property rights for this compound and its derivatives appear to be covered by patent application WO2018036545A1.

The patent application, titled "2,6,9-Trisubstituted Purine Derivatives as FLT3 Kinase Inhibitors," was filed by PALACKY UNIVERSITY IN OLOMOUC. The inventors listed are Tomáš Gucký, Eva Řezníčková, Tereza Radošová Muchová, Radek Jorda, Zuzana Klejová, Veronika Malínková, Karel Berka, Václav Bazgier, Haresh Ajani, Martin Lepšík, Vladimír Divoký, and Vladimír Kryštof. The application was filed on August 24, 2017, and published on March 1, 2018.

The claims in the patent application cover a series of 2,6,9-trisubstituted purine derivatives, including the specific chemical structure of **Flt3-IN-3**. The application details the synthesis of these compounds and their potent inhibitory activity against FLT3 kinase, highlighting their potential for the treatment of AML. Researchers and drug development professionals should



consult this patent application for detailed information regarding the scope of the claims and the protected chemical space.

### **Performance Comparison of FLT3 Inhibitors**

**Flt3-IN-3** demonstrates high potency against both wild-type and mutated forms of FLT3. The following tables summarize its in vitro activity in comparison to other well-characterized FLT3 inhibitors: midostaurin, gilteritinib, and quizartinib.

**Biochemical Kinase Inhibition** 

| Compound     | FLT3 (WT) IC50<br>(nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50<br>(nM) |
|--------------|------------------------|--------------------|-------------------------|
| Flt3-IN-3    | 13                     | 3                  | 8                       |
| Midostaurin  | <10                    | <10                | <10                     |
| Gilteritinib | 5                      | 0.92               | 1.6                     |
| Quizartinib  | 4.2                    | 1.1                | -                       |

Data for **Flt3-IN-3** from Gucký T, et al. J Med Chem. 2018.[1] Data for Midostaurin from Weisberg E, et al. Cancer Cell. 2002.[3] Data for Gilteritinib from Mori M, et al. Cancer Sci. 2017.[1] Data for Quizartinib from Zarrinkar PP, et al. Blood. 2009.

**Cellular Antiproliferative Activity** 

| Compound     | MV4-11 (FLT3-ITD) GI50<br>(nM) | MOLM-13 (FLT3-ITD) GI50<br>(nM) |
|--------------|--------------------------------|---------------------------------|
| Flt3-IN-3    | 7                              | -                               |
| Gilteritinib | 0.92                           | 2.9                             |
| Quizartinib  | 0.40                           | 0.89                            |

Data for **Flt3-IN-3** from Gucký T, et al. J Med Chem. 2018.[1] Data for Gilteritinib from Mori M, et al. Cancer Sci. 2017.[1] Data for Quizartinib from Shi L, et al. J Med Chem. 2019.



# Signaling Pathway and Experimental Workflows FLT3 Signaling Pathway

Mutations in the FLT3 receptor can lead to its constitutive activation, triggering downstream signaling cascades that promote cell proliferation and survival in AML. **Flt3-IN-3** and other inhibitors act by blocking the ATP binding site of the kinase domain, thereby inhibiting its activity.



Flt3-IN-3 Inhibition Cell Membrane **FLT3** Receptor Activation Activation Activation Cytoplasm PI3K RAS JAK RAF AKT STAT5 MEK **ERK** Nucleus **Cell Proliferation** & Survival

FLT3 Signaling Pathway in AML

Click to download full resolution via product page

Caption: FLT3 signaling pathways in AML and the point of inhibition by Flt3-IN-3.



#### **Experimental Workflow: Kinase Inhibition Assay**

The following diagram illustrates a typical workflow for determining the in vitro kinase inhibitory activity of compounds like **Flt3-IN-3**.

Workflow for FLT3 Kinase Inhibition Assay

# Preparation Prepare Reagents: - FLT3 Enzyme Prepare Flt3-IN-3 - Kinase Buffer **Serial Dilutions** - ATP - Substrate Assay Execution Add Reagents and Compound to 384-well Plate **Incubate at Room Temperature** Add Detection Reagent (e.g., ADP-Glo) Read Luminescence Data Analysis Plot Data and Calculate IC50

Click to download full resolution via product page



Caption: A generalized workflow for determining the IC50 of an FLT3 inhibitor.

## Experimental Protocols FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the methodology described in Gucký T, et al. J Med Chem. 2018. [1]

- 1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 μM DTT.
- FLT3 Enzyme: Recombinant human FLT3 enzyme is diluted in kinase buffer to the desired concentration.
- ATP Solution: ATP is prepared at a concentration of 20 μM in kinase buffer.
- Substrate: Poly(Glu,Tyr) 4:1 is used as a substrate.
- Flt3-IN-3: A serial dilution of Flt3-IN-3 is prepared in DMSO and then diluted in kinase buffer.
- 2. Assay Procedure:
- The kinase reaction is performed in a 384-well plate.
- 5 μL of the FLT3 enzyme solution is added to each well.
- 2.5 μL of the serially diluted **Flt3-IN-3** or control is added to the wells.
- The plate is incubated for 10 minutes at room temperature.
- 2.5 μL of the ATP solution is added to initiate the reaction.
- The reaction is incubated for 1 hour at room temperature.
- 5 µL of ADP-Glo<sup>™</sup> Reagent is added to each well and incubated for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.



- 10 μL of Kinase Detection Reagent is added and incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- · Luminescence is measured using a plate reader.
- 3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
- The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a broad-spectrum kinase inhibitor).
- IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.

#### **Cell Viability Assay (MTT Assay)**

This protocol is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.

#### 1. Cell Culture:

 MV4-11 cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

#### 2. Assay Procedure:

- Cells are seeded in a 96-well plate at a density of 1 x 10<sup>4</sup> cells per well.
- Cells are treated with a serial dilution of Flt3-IN-3 or control vehicle (DMSO) for 72 hours.
- After the incubation period, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.



- 100  $\mu$ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
- The plate is incubated overnight at 37°C.
- The absorbance is measured at 570 nm using a microplate reader.
- 3. Data Analysis:
- Cell viability is expressed as a percentage of the control (DMSO-treated) cells.
- GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined
  by plotting the percentage of cell viability against the log of the compound concentration and
  fitting the data to a sigmoidal dose-response curve.

#### Western Blot for FLT3 Phosphorylation

This protocol is used to assess the inhibition of FLT3 autophosphorylation in cells.[4]

- 1. Cell Treatment and Lysis:
- MV4-11 cells are seeded and treated with various concentrations of Flt3-IN-3 or control for a specified time (e.g., 2 hours).
- After treatment, cells are harvested and washed with ice-cold PBS.
- Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration is determined using a BCA assay.
- 2. Electrophoresis and Blotting:
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1%
   Tween 20 (TBST) for 1 hour at room temperature.



- The membrane is incubated with a primary antibody against phosphorylated FLT3 (p-FLT3) overnight at 4°C.
- The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- The membrane is then stripped and re-probed with an antibody against total FLT3 as a loading control.
- 3. Data Analysis:
- The band intensities are quantified using densitometry software.
- The ratio of p-FLT3 to total FLT3 is calculated to determine the extent of phosphorylation inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. | Semantic Scholar [semanticscholar.org]
- 4. FLT3 Kinase Enzyme System Application Note [promega.com]



 To cite this document: BenchChem. [Flt3-IN-3 intellectual property and patent status].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2587500#flt3-in-3-intellectual-property-and-patent-status]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com